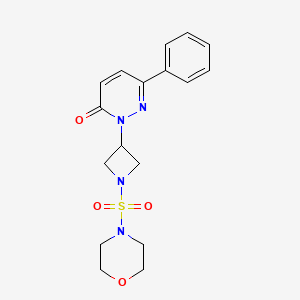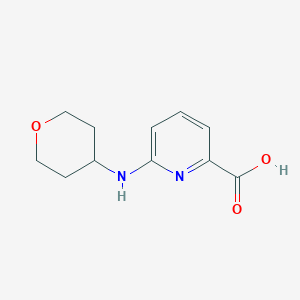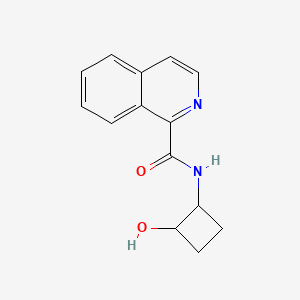
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyridazinone derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the disease process. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the replication of various viruses and fungi. In addition, the compound has been shown to have neuroprotective effects and may protect against neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One of the directions is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound may help in the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Moreover, the compound may be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be studied for its potential use in other diseases such as autoimmune disorders and inflammation.
In conclusion, 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anticancer, antiviral, and antifungal activities. The mechanism of action of the compound is not fully understood, but studies have suggested that it may inhibit specific enzymes or proteins involved in the disease process. The compound has various biochemical and physiological effects and may have neuroprotective effects. There are several future directions for the research on the compound, including investigating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and exploring its potential use in other diseases.
Méthodes De Synthèse
The synthesis of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-chloro-6-phenylpyridazine-3-one with morpholine-4-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(1-morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17-7-6-16(14-4-2-1-3-5-14)18-21(17)15-12-20(13-15)26(23,24)19-8-10-25-11-9-19/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNCDROQYIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)
![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)